molecular formula C16H13N B560798 9-Ethyl-3-ethynyl-9H-carbazole CAS No. 102792-38-1

9-Ethyl-3-ethynyl-9H-carbazole

Cat. No.: B560798
CAS No.: 102792-38-1
M. Wt: 219.287
InChI Key: GSABLKFBUDPGEP-UHFFFAOYSA-N
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Description

9-Ethyl-3-ethynyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of ethyl and ethynyl groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 9-Ethyl-3-ethynyl-9H-carbazole is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . This compound has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .

Mode of Action

This compound interacts with its targets by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to an increase in cell apoptosis, which is associated with the upregulation of caspase activities .

Biochemical Pathways

The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The inhibition of cell growth elicited by the compound depends on the expression of the p53 gene .

Pharmacokinetics

The compound’s molecular weight is 21928 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes . In vivo assays have confirmed that the compound suppresses melanoma growth by enhancing cell apoptosis and reducing cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethyl substituent caused the lowest inhibition while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-3-ethynyl-9H-carbazole typically involves the following steps:

    Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of a base such as potassium hydroxide.

    Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where 9-ethyl-9H-carbazole is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-ethynyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the reactive sites of the carbazole nucleus, particularly at the 3- and 6-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

9-Ethyl-3-ethynyl-9H-carbazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-3-ethynyl-9H-carbazole stands out due to the presence of both ethyl and ethynyl groups, which enhance its chemical reactivity and potential applications. Its unique structure allows for diverse functionalization and covalent linkage to other molecules, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

9-ethyl-3-ethynylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABLKFBUDPGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699665
Record name 9-Ethyl-3-ethynyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102792-38-1
Record name 9-Ethyl-3-ethynyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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